N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Description
This compound is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . They are known for their versatile biological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives involves a three-component condensation . The process involves the condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and 6-amino- .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one . The N4 and C5 atoms are linked via a cis-propenyl unit .Chemical Reactions Analysis
The incorporation of the bicyclic cytosine analogue into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound stabilizes DNA duplexes by forming base pairs with either guanine or adenine .Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the normal function of the DNA repair mechanism, leading to genomic dysfunction and ultimately, cell death .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as it can inhibit the growth of cancer cells .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-16(14-10-11-4-1-2-6-13(11)26-14)20-8-9-22-17(24)12-5-3-7-19-15(12)21-18(22)25/h1-7,10H,8-9H2,(H,20,23)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOBWXAOJSZVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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